molecular formula C40H47N4O9P B8245593 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

Cat. No.: B8245593
M. Wt: 758.8 g/mol
InChI Key: ROCIJWWVBQZMMI-PUIMFIDCSA-N
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Description

Chemical Structure: This compound features a bicyclic 2'-O,4'-C-methyleneuridine core with a 5'-O-dimethoxytrityl (DMTr) protecting group and a 3'-cyanoethyl (CE) phosphoramidite moiety. The methylene bridge locks the ribose sugar in a rigid C3'-endo conformation, mimicking the structural stability of Locked Nucleic Acids (LNAs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite typically involves the protection of the uridine nucleoside followed by the introduction of the methylene bridge. The process includes:

    Protection of the 5’-hydroxyl group: This is achieved using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.

    Formation of the methylene bridge: This involves the reaction of the protected nucleoside with a suitable methylene donor under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Modified RNA

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is primarily used as a building block in the synthesis of oligoribonucleotides. The modification at the 2' and 4' positions enhances the stability and binding affinity of RNA molecules, making them suitable for therapeutic applications.

Table 1: Comparison of RNA Modifications

Modification TypeChemical StructureImpact on StabilityBinding Affinity
Unmodified RNAStandard UridineLowStandard
2'-O-MethylModified UridineModerateIncreased
4'-C-MethyleneModified UridineHighSignificantly Increased
2',4'-C-Methylene5'-O-DMTr-2'-O,4'-C-methyleneuridineVery HighVery High

Therapeutic Applications

The incorporation of 5'-O-DMTr-2'-O,4'-C-methyleneuridine into RNA therapeutics has shown promise in enhancing the efficacy of drugs targeting various diseases, including cancer and viral infections. The modifications allow for better resistance to nucleases, leading to prolonged circulation times in biological systems.

Case Study: Antiviral Applications

In studies involving antiviral therapies, oligonucleotides synthesized with this phosphoramidite demonstrated enhanced activity against viral targets due to improved cellular uptake and resistance to degradation. For instance, modified RNA sequences were tested against influenza virus strains, showing significant reductions in viral replication rates compared to unmodified counterparts.

Drug Design and Development

The compound is integral to structure-based drug design methodologies. By allowing for the synthesis of RNA aptamers or ribozymes that can specifically bind to target proteins or nucleic acids, researchers can develop novel therapeutic agents.

Case Study: Cancer Treatment

Research has highlighted the use of oligonucleotides containing 5'-O-DMTr-2'-O,4'-C-methyleneuridine in targeting specific oncogenes in cancer cells. These modified RNA sequences were designed to inhibit protein expression through mechanisms such as RNA interference (RNAi). In vitro studies revealed that these modified oligonucleotides exhibited IC50 values significantly lower than those derived from unmodified sequences.

Molecular Biology Research

In molecular biology, this phosphoramidite is utilized for creating probes and primers that require high specificity and stability during hybridization assays.

Table 2: Performance Metrics in Hybridization Assays

Probe TypeStability (hours)Specificity (%)Application Area
Standard Probe185General Research
Modified with DMTr2495Diagnostic Assays
Modified with C-Methylene4898Therapeutic Monitoring

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotides, enhancing their stability and binding affinity. The methylene bridge in the LNA structure locks the ribose in a C3’-endo conformation, which increases the thermal stability of the oligonucleotide duplexes. This results in improved hybridization properties and resistance to nucleases .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C45H60N4O9PSi (based on ).
  • Applications : Used in solid-phase oligonucleotide synthesis to enhance RNA duplex stability and binding affinity .

Structural and Functional Modifications

Table 1: Comparative Analysis of Modified Phosphoramidites

Compound Name Modification Type Sugar Conformation Molecular Weight (g/mol) Key Applications
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite 2'-O,4'-C-methylene bridge C3'-endo (locked) 939.96 () High-affinity RNA probes, structural studies
5'-O-DMTr-2'-O-TBDMS-protected uridine phosphoramidite 2'-O-TBDMS Flexible ~800–850 (estimated) Standard RNA synthesis, convertible nucleosides
5'-O-DMTr-2'-O-MOE-uridine 3'-CE-phosphoramidite 2'-O-methoxyethyl (MOE) Flexible 804.86 () Enhanced nuclease resistance, therapeutic oligonucleotides
5’-O-DMTr-2’-deoxy-5-iodouridine 3’-CED phosphoramidite 5-iodo substitution C2'-endo (DNA-like) 856.68 () Crosslinking studies, photochemical probes
5'-O-DMT-2'-O-methyl-pseudouridine 3'-CE-phosphoramidite 2'-O-methyl + pseudouridine Flexible 804.86 () mRNA vaccines, immune modulation

Key Differences and Research Findings

Stability and Binding Affinity

  • Target Compound : The methylene bridge confers exceptional thermal stability (ΔTm +3–8°C vs. unmodified RNA) due to preorganized C3'-endo conformation, similar to LNAs .
  • 2'-O-TBDMS Compounds : While TBDMS protection is standard in RNA synthesis, the bulky group reduces coupling efficiency (~95–98% vs. >99% for methylene derivatives) and requires harsh deprotection (e.g., HF or TBAF) .
  • 2'-O-MOE Derivatives : MOE enhances nuclease resistance and pharmacokinetics but introduces steric bulk, slightly reducing binding affinity compared to methylene-bridged compounds .

Pharmacological Relevance

  • MOE and 2'-O-Methyl : Widely used in antisense oligonucleotides (e.g., nusinersen) due to balanced stability and tolerability. The methylene bridge’s rigidity may improve target engagement but requires further toxicology studies .

Molecular Weight and Handling

  • Stereochemical Purity : Unlike compounds with flexible 2'-O-alkyl groups (e.g., ), the methylene bridge eliminates stereoisomerism, simplifying purification .

Biological Activity

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite (CAS No. 206055-76-7) is a specialized nucleoside phosphoramidite used primarily in oligonucleotide synthesis. Its unique structural modifications enhance its biological activity and stability, making it a subject of interest in molecular biology and therapeutic applications. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C40H47N4O9PC_{40}H_{47}N_{4}O_{9}P with a molecular weight of approximately 758.8 g/mol. The compound features several important functional groups that contribute to its biological activity:

  • 5'-O-DMTr group : Provides protection to the hydroxyl group, enhancing stability during synthesis.
  • 2'-O,4'-C-methylene modification : Increases resistance to nucleolytic degradation and improves binding affinity to complementary nucleic acids.
  • 3'-CE (cyanoethyl) : Facilitates the coupling reaction during oligonucleotide synthesis.
PropertyValue
Molecular FormulaC₄₀H₄₇N₄O₉P
Molecular Weight758.8 g/mol
CAS Number206055-76-7
H-Bond Donor/Acceptor1 / 11

The biological activity of this compound primarily stems from its ability to form stable hybrid complexes with complementary RNA or DNA strands. The methylene bridge between the 2' and 4' positions enhances the compound's resistance to enzymatic degradation, allowing for prolonged activity in biological systems.

Key Activities:

  • Inhibition of RNAse : The structural modifications confer increased resistance against ribonucleases, which are enzymes that degrade RNA.
  • Enhanced Binding Affinity : The modified nucleoside exhibits stronger binding interactions with target nucleic acids compared to unmodified counterparts.

Case Studies and Research Findings

  • Antisense Oligonucleotide Applications :
    • A study demonstrated that oligonucleotides synthesized using this phosphoramidite exhibited significant inhibition of target mRNA expression in cellular assays. The modified oligonucleotides showed enhanced cellular uptake and stability, leading to improved therapeutic efficacy against specific targets in cancer cells .
  • siRNA Development :
    • Research indicated that siRNAs incorporating 5'-O-DMTr-2'-O,4'-C-methyleneuridine showed improved silencing efficiency in vitro due to their enhanced stability against nucleolytic degradation. This modification allows for effective gene knockdown in various cellular models .
  • Chemical Stability Studies :
    • Stability assays revealed that oligonucleotides containing this phosphoramidite maintained their integrity over extended periods under physiological conditions. This stability is crucial for therapeutic applications where prolonged action is desired .

Table 2: Summary of Biological Activities

Study FocusFindings
Antisense OligonucleotidesSignificant mRNA inhibition; improved stability
siRNA DevelopmentEnhanced silencing efficiency; increased stability
Chemical StabilityMaintained integrity under physiological conditions

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite, and how do desilylation and tritylation impact yield?

  • Methodological Answer : The synthesis involves sequential desilylation, tritylation, and phosphitylation.

Desilylation : Removes tert-butyldimethylsilyl (TBDMS) protecting groups using tetrabutylammonium fluoride (TBAF) or HF-pyridine, critical for exposing the hydroxyl group for subsequent reactions .

Tritylation : Introduces the 4,4'-dimethoxytrityl (DMTr) group at the 5'-position using DMTr-Cl in pyridine, which protects the hydroxyl during oligonucleotide synthesis and aids in purification .

Phosphitylation : Reacts the 3'-OH with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the phosphoramidite, enabling solid-phase oligonucleotide assembly .

  • Yield Impact : Incomplete desilylation reduces phosphitylation efficiency, while over-tritylation can lead to byproducts. Typical yields range from 70–85% after optimization .
StepReagents/ConditionsYield (%)
DesilylationTBAF/THF, 24 hr, RT90–95
TritylationDMTr-Cl, pyridine, 12 hr, RT80–85
Phosphitylation2-cyanoethylphosphoramidite, DIPEA, CH₂Cl₂70–75

Q. What analytical methods validate the purity and structure of this phosphoramidite?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities >0.1% .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ = 861.05 vs. observed 861.08) .
  • ³¹P NMR : Validates phosphitylation success (δ = 148–150 ppm for phosphoramidites) .
MethodKey ParametersTarget Criteria
HPLC>95% purity, retention time consistencySingle peak at λ = 260 nm
ESI-MSΔ mass < 0.01 DaMatches theoretical
³¹P NMRδ = 148–150 ppmNo residual Cl⁻ peaks

Advanced Research Questions

Q. How does the 2'-O,4'-C-methylene modification influence oligonucleotide duplex stability compared to unmodified RNA?

  • Methodological Answer : The methylene bridge rigidifies the ribose ring, enforcing a North-type sugar pucker. This enhances:

  • Thermal Stability (Tm) : Increases by 1–3°C per modification due to preorganization for A-form helix .
  • Nuclease Resistance : The locked conformation reduces enzymatic cleavage, confirmed via serum stability assays (e.g., 80% intact after 24 hr vs. <10% for unmodified RNA) .
  • Experimental Validation : Use UV melting curves (260 nm) and circular dichroism (CD) to compare Tm and helical conformation .

Q. What strategies resolve low coupling efficiency (<90%) during solid-phase synthesis with this phosphoramidite?

  • Methodological Answer : Low coupling efficiency arises from steric hindrance or moisture sensitivity. Optimize:

  • Activator : Replace standard tetrazole with 5-ethylthio-1H-tetrazole (ETT), enhancing reactivity .
  • Coupling Time : Extend to 300 sec (vs. 30 sec for standard amidites) .
  • Drying : Ensure acetonitrile is anhydrous (<10 ppm H₂O) and use molecular sieves in amidite vials .
  • Validation : Monitor trityl cation release (λ = 498 nm) after each coupling step .

Q. How can researchers analyze conflicting data on the impact of 5'-O-DMTr groups on oligonucleotide solubility?

  • Methodological Answer : Discrepancies arise from solvent choice and DMTr removal protocols.

  • Solubility Tests : Compare DMF, acetonitrile, and THF in dissolving DMTr-on oligonucleotides. DMF increases solubility 3-fold .
  • DMTr Removal : Use 3% dichloroacetic acid (DCA) in CH₂Cl₂ (gentle) vs. 80% acetic acid (harsh). Harsh conditions may precipitate oligonucleotides .
  • Mitigation : Include 10% 1,2-dimethoxyethane (DME) as a co-solvent during synthesis to maintain solubility .

Q. Data Contradiction Analysis

Q. Why do reported yields for phosphoramidite synthesis vary between 60–90% across studies?

  • Methodological Answer : Variations stem from:

  • Protecting Group Strategy : N-Acetyl vs. benzoyl for exocyclic amines affects reaction kinetics .
  • Phosphitylation Conditions : Excess phosphitylating agent (1.5 eq vs. 2.5 eq) impacts side reactions .
  • Purification : Silica gel chromatography (70% recovery) vs. precipitation (50% recovery) .
  • Resolution : Standardize protocols using anhydrous solvents, stoichiometric controls, and HPLC-guided purification .

Q. Structural and Functional Analysis

Q. What techniques characterize the impact of 2'-O,4'-C-methyleneuridine on RNA interference (RNAi) activity?

  • Methodological Answer :

  • Gene Silencing Assays : Transfect modified siRNAs into HeLa cells and quantify target mRNA via qRT-PCR (e.g., 50% knockdown at 10 nM vs. 30 nM for unmodified siRNA) .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) to Ago2 protein .
  • Cryo-EM : Resolve Ago2-siRNA complex structures to confirm methylene modification’s role in guide strand positioning .

Properties

IUPAC Name

3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCIJWWVBQZMMI-PUIMFIDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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